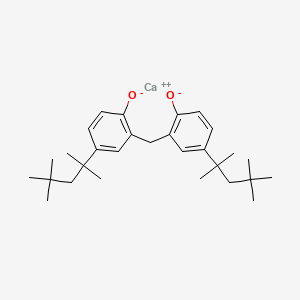
Phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt typically involves the reaction of phenol derivatives with calcium salts under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained between 100-110°C to ensure proper crystallization and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes multiple purification steps to ensure the final product meets the required specifications. The use of advanced techniques such as gas chromatography and mass spectrometry is common to monitor the quality and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various alcohols and hydrocarbons .
Applications De Recherche Scientifique
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of plastics, resins, and coatings due to its stabilizing properties
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt involves its ability to interact with various molecular targets. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound’s structure allows it to absorb UV radiation, converting it to thermal energy, which helps in protecting materials from UV-induced degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
- 4-tert-Octyl-o-Cresol
Uniqueness
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt is unique due to its specific calcium salt form, which enhances its stability and reactivity compared to other similar compounds. Its ability to act as both an antioxidant and UV absorber makes it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
68527-62-8 |
|---|---|
Formule moléculaire |
C29H42CaO2 |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
calcium;2-[[2-oxido-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/C29H44O2.Ca/c1-26(2,3)18-28(7,8)22-11-13-24(30)20(16-22)15-21-17-23(12-14-25(21)31)29(9,10)19-27(4,5)6;/h11-14,16-17,30-31H,15,18-19H2,1-10H3;/q;+2/p-2 |
Clé InChI |
YXSZZYUCAWASKW-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)[O-])CC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















